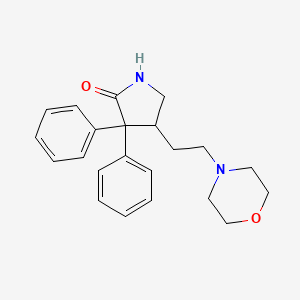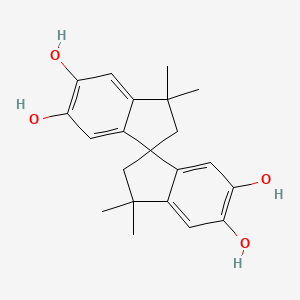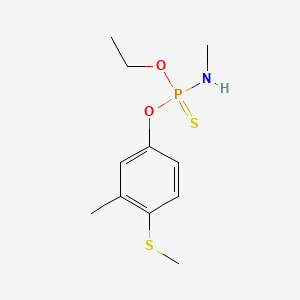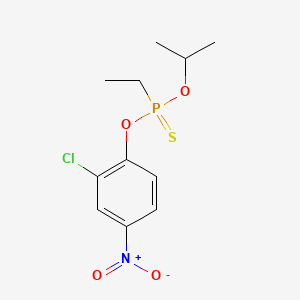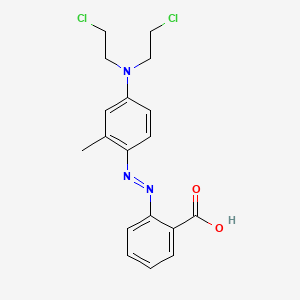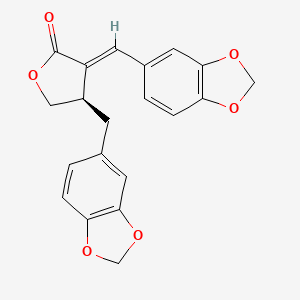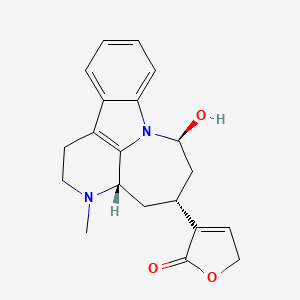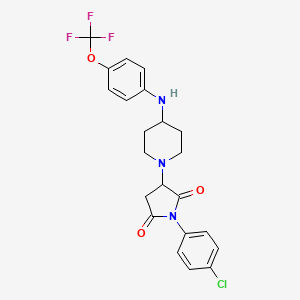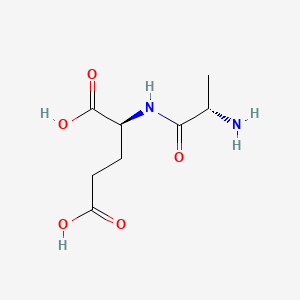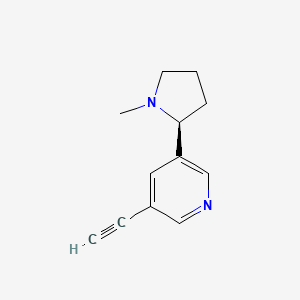
Altinicline
Vue d'ensemble
Description
Mécanisme D'action
L’Altinicline exerce ses effets en agissant comme un agoniste des récepteurs nicotiniques neuronaux de l’acétylcholine, en particulier du sous-type alpha-4 bêta-2 . Cette interaction stimule la libération de dopamine et d’acétylcholine dans le cerveau, ce qui peut moduler divers processus neurologiques . Les cibles moléculaires comprennent les récepteurs nicotiniques de l’acétylcholine, et les voies impliquées sont liées à la libération de neurotransmetteurs et à la transduction du signal .
Composés similaires :
Varencycline : Un autre agoniste du récepteur nicotinique de l’acétylcholine utilisé pour le sevrage tabagique.
Cytisine : Un alcaloïde d’origine végétale avec une activité réceptrice similaire.
Unicité de l’this compound : L’this compound est unique en raison de sa forte sélectivité pour le sous-type alpha-4 bêta-2 des récepteurs nicotiniques de l’acétylcholine, ce qui en fait un candidat prometteur pour cibler des voies neurologiques spécifiques avec potentiellement moins d’effets secondaires par rapport aux composés moins sélectifs .
Analyse Biochimique
Biochemical Properties
Altinicline plays a significant role in biochemical reactions by interacting with neural nicotinic acetylcholine receptors. It stimulates the release of dopamine and acetylcholine in the brain . The compound binds to the α4β2 subtype of nicotinic receptors, leading to the activation of these receptors and subsequent neurotransmitter release . This interaction is crucial for modulating synaptic transmission and enhancing cognitive functions.
Cellular Effects
This compound influences various types of cells and cellular processes. In neuronal cells, it enhances the release of dopamine and acetylcholine, which are critical for neurotransmission . This effect on neurotransmitter release can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating these pathways, this compound can potentially improve cognitive functions and alleviate symptoms of neurological disorders .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the α4β2 subtype of nicotinic acetylcholine receptors . This binding leads to the activation of these receptors, resulting in the opening of ion channels and the influx of calcium ions . The increased calcium ion concentration triggers the release of neurotransmitters such as dopamine and acetylcholine . Additionally, this compound may influence gene expression by modulating intracellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can impact its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to this compound has been associated with sustained neurotransmitter release and potential neuroprotective effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive functions and improve motor skills in animal models of neurological disorders . At higher doses, the compound may exhibit toxic or adverse effects, including neurotoxicity and behavioral changes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation . The compound interacts with enzymes and cofactors involved in the metabolism of dopamine and acetylcholine . By modulating these pathways, this compound can influence metabolic flux and alter metabolite levels, contributing to its therapeutic effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on neural nicotinic acetylcholine receptors . The distribution of this compound within the brain is crucial for its therapeutic efficacy in treating neurological disorders.
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with nicotinic acetylcholine receptors . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target receptors to exert its effects . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles within the cell, enhancing its therapeutic potential.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’Altinicline peut être synthétisée en cinq étapes à partir de la nicotine naturelle . La synthèse implique les étapes suivantes :
Oxydation : de la nicotine pour former un intermédiaire cétone.
Réduction : de la cétone en alcool.
Protection : du groupe alcool.
Couplage de Sonogashira : pour introduire le groupe éthynyle.
Déprotection : pour obtenir le produit final.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour l’this compound ne soient pas largement documentées, la synthèse implique généralement des techniques de chimie organique standard telles que l’oxydation, la réduction et les réactions de couplage dans des conditions contrôlées .
Types de réactions :
Oxydation : L’this compound peut subir des réactions d’oxydation pour former divers dérivés oxydés.
Réduction : Elle peut être réduite pour former différents produits réduits.
Substitution : L’this compound peut participer à des réactions de substitution, en particulier au niveau du cycle pyridine.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs comme l’hydrure d’aluminium et de lithium ou le borohydrure de sodium.
Substitution : Des nucléophiles tels que des amines ou des halogénures dans des conditions basiques.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l’this compound .
4. Applications de recherche scientifique
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Varenicline: Another nicotinic acetylcholine receptor agonist used for smoking cessation.
Nicotine: The natural ligand for nicotinic acetylcholine receptors, with broader receptor subtype selectivity.
Cytisine: A plant-derived alkaloid with similar receptor activity.
Uniqueness of Altinicline: this compound is unique in its high selectivity for the alpha-4 beta-2 subtype of nicotinic acetylcholine receptors, which makes it a promising candidate for targeting specific neurological pathways with potentially fewer side effects compared to less selective compounds .
Propriétés
IUPAC Name |
3-ethynyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2/h1,7-9,12H,4-6H2,2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPUDYKEEJNZRG-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870143 | |
| Record name | Altinicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179120-92-4 | |
| Record name | 3-Ethynyl-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179120-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Altinicline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179120924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altinicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALTINICLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ9V9V09VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


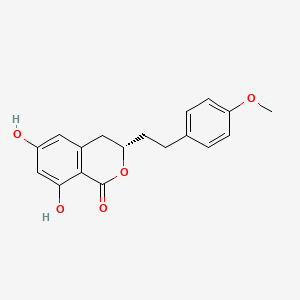

![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)
